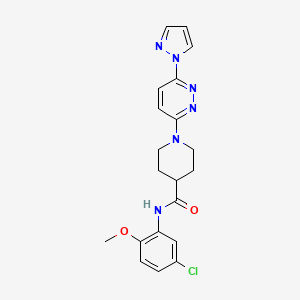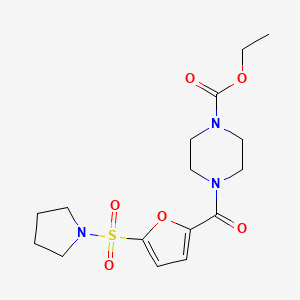
Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with two oxygen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various chemical reactions, including cyclocondensations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the stereochemistry can all influence its properties .Scientific Research Applications
- EPFC has demonstrated promising anticancer activity in preclinical studies. Its mechanism involves inhibiting specific enzymes or pathways crucial for cancer cell survival and proliferation. Researchers are exploring EPFC as a potential lead compound for novel cancer therapies .
- EPFC’s structure suggests it may interact with neurotransmitter systems. Some studies indicate its neuroprotective effects against oxidative stress and neuroinflammation. Researchers are investigating its potential for treating neurodegenerative diseases and enhancing cognitive function .
- EPFC’s furan-2-carbonyl moiety contributes to its anti-inflammatory activity. It modulates immune responses by inhibiting pro-inflammatory cytokines and enzymes. Scientists are studying its application in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
- EPFC’s sulfonyl group may influence cardiovascular function. It has shown vasodilatory effects and potential benefits for managing hypertension. Researchers are exploring EPFC as a vasorelaxant and cardioprotective agent .
- EPFC exhibits antimicrobial properties against bacteria, fungi, and parasites. Its piperazine-1-carboxylate moiety contributes to this activity. Investigations focus on EPFC as a potential antimicrobial agent for drug-resistant infections .
- Quantum science and technology are rapidly advancing. While not directly studied for quantum computing, EPFC’s unique structure and potential interactions with quantum states make it an interesting candidate. Quantum researchers may explore its role in qubit manipulation or quantum algorithms .
Anticancer Potential
Neuroprotection and Cognitive Enhancement
Anti-Inflammatory Properties
Cardiovascular Health
Antimicrobial Activity
Quantum Computing Applications
Future Directions
properties
IUPAC Name |
ethyl 4-(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-2-24-16(21)18-11-9-17(10-12-18)15(20)13-5-6-14(25-13)26(22,23)19-7-3-4-8-19/h5-6H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZONDFZNBCRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

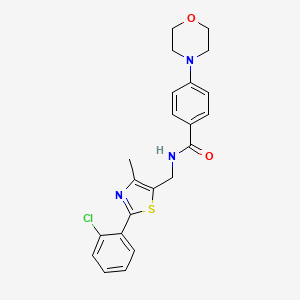
![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

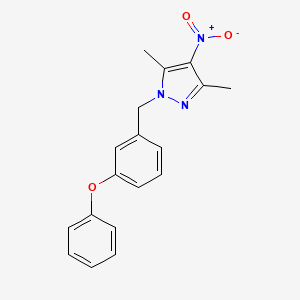
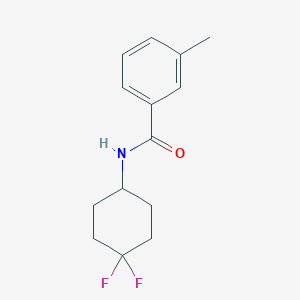
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)
